3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid
Description
3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDXEDQGBFQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691251 | |
| Record name | 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-75-6 | |
| Record name | 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorophenylacetic acid.
Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to form the benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with varied functional groups.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,5-Dichlorobenzoic acid
- 3,4-Dichlorophenylurea
Comparison:
- 3,4-Dichlorophenylacetic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
- 3,5-Dichlorobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
- 3,4-Dichlorophenylurea: Contains a urea moiety instead of a carboxyl group, leading to different chemical properties and uses.
3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
